molecular formula C8H5BF4O3 B1443090 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid CAS No. 1451393-07-9

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1443090
CAS No.: 1451393-07-9
M. Wt: 235.93 g/mol
InChI Key: XAJUAAWSBUIORP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a phenyl ring substituted with a fluorine atom (position 2), a formyl group (position 3), and a trifluoromethyl group (position 4), with a boronic acid (-B(OH)₂) moiety at the benzylic position (Fig. 1). This unique arrangement confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical applications .

Properties

IUPAC Name

[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF4O3/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-3,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJUAAWSBUIORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178761
Record name Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-07-9
Record name Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Aryl Halide Precursors : Typically, brominated or iodinated aromatic compounds bearing fluoro and trifluoromethyl groups serve as starting points.
  • Diboron Reagents : Bis(pinacolato)diboron or similar boron sources are used for borylation.
  • Formylation Agents : Dimethylformamide (DMF) or related formylating reagents introduce the aldehyde (formyl) group.

Palladium-Catalyzed Borylation (Miyaura Borylation)

The core step is the palladium-catalyzed conversion of an aryl halide to the corresponding arylboronic acid or ester. This reaction is typically performed under mild conditions using:

  • Catalysts : Pd(PPh3)4 or Pd(dppf)Cl2.
  • Bases : Potassium acetate or carbonate.
  • Solvents : Dioxane, tetrahydrofuran (THF), or similar aprotic solvents.
  • Temperature : Generally 80–100°C.

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the arylboronate intermediate, which can be hydrolyzed to the boronic acid.

Formylation Reaction

The formyl group at the 3-position is introduced either before or after borylation depending on the substrate stability:

Introduction of Fluoro and Trifluoromethyl Groups

  • Fluorination : Often present in the starting aryl halide or introduced via electrophilic fluorination reagents.
  • Trifluoromethylation : Usually installed via nucleophilic or electrophilic trifluoromethylation reagents prior to borylation.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Bromination of fluoro-trifluoromethylbenzene Aryl bromide intermediate
2 Palladium-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base, solvent, heat Arylboronate ester intermediate
3 Hydrolysis Acidic aqueous workup 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
4 Formylation DMF/POCl3 or lithiation + DMF 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid

Note: The order of steps 3 and 4 may vary depending on substrate stability.

Purification and Characterization

  • Purification : Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or chromatographic methods (silica gel column chromatography).
  • Characterization : Confirmed by elemental analysis, NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.

Research Findings and Analysis

  • The presence of electron-withdrawing trifluoromethyl and fluoro groups increases acidity and influences the boronic acid's reactivity and stability.
  • Formyl-substituted boronic acids can exist in tautomeric equilibrium between open and cyclic benzoxaborole forms, affecting their behavior in solution and reactivity.
  • The synthetic route's efficiency depends on catalyst choice, reaction temperature, and order of functional group introduction to minimize side reactions such as deborylation or over-formylation.

Comparative Table of Preparation Methods

Method Aspect Advantages Challenges References
Pd-Catalyzed Borylation High regioselectivity, mild conditions Sensitive to moisture, catalyst cost
Vilsmeier-Haack Formylation Selective formylation, widely used Requires careful control to avoid polyformylation
Lithiation + DMF Formylation High regioselectivity Requires low temperature, moisture sensitive
Sequential vs. One-Pot Synthesis One-pot reduces steps Potential for side reactions, lower yields Inferred from synthetic literature

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a hydroxyl group.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl or alkyl group.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols: Formed through the reduction of the formyl group.

    Phenols: Formed through the oxidation of the boronic acid group.

Scientific Research Applications

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The compound’s fluoro, formyl, and trifluoromethyl groups enhance its reactivity and specificity towards certain molecular targets, such as serine proteases and kinases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Structural and Electronic Comparison
Compound Name Substituent Positions Key Functional Groups Acidity (Relative) Reactivity in Cross-Coupling
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid 2-F, 3-CHO, 4-CF₃ Boronic acid, CHO, CF₃ High Moderate (steric hindrance)
5-Trifluoromethyl-2-formylphenylboronic acid () 2-CHO, 5-CF₃ Boronic acid, CHO, CF₃ High High (less steric bulk)
4-Fluoro-3-(trifluoromethyl)phenylboronic acid () 4-F, 3-CF₃ Boronic acid, CF₃ Moderate High
2,4-Bis(trifluoromethyl)phenylboronic acid () 2-CF₃, 4-CF₃ Boronic acid, two CF₃ groups Very High Low (severe steric hindrance)

Key Findings :

  • Acidity : The target compound’s acidity is amplified by the combined electron-withdrawing effects of -CHO and -CF₃, similar to 5-Trifluoromethyl-2-formylphenylboronic acid . Bis-CF₃ analogs () exhibit even higher acidity due to dual -CF₃ groups.
  • Steric Effects : The 4-CF₃ group in the target compound introduces moderate steric hindrance, slowing cross-coupling reactions compared to less hindered analogs like 5-Trifluoromethyl-2-formylphenylboronic acid .

Antimicrobial Activity

Table 2: Antimicrobial Profiles

Compound Name MIC Against Bacillus cereus (μg/mL) MIC Against Candida albicans (μg/mL) Docking Affinity to LeuRS*
This compound Not reported Not reported Predicted high (analog data)
5-Trifluoromethyl-2-formylphenylboronic acid () 8.0 32.0 High (cyclic isomer)
AN2690 (Tavaborole) 16.0 4.0 High

Key Findings :

  • Docking studies () indicate that formyl-substituted boronic acids can cyclize to benzoxaboroles, which inhibit microbial LeuRS enzymes. The fluorine in the target compound may enhance binding via halogen interactions .

Key Findings :

  • The target compound’s moderate yields reflect steric challenges from the 4-CF₃ group. Less hindered analogs (e.g., 4-(trifluoromethyl)phenylboronic acid) achieve higher yields .
  • The formyl group allows post-coupling modifications (e.g., Schiff base formation), expanding utility in drug discovery .

Physical and Thermal Properties

Key Findings :

  • The target compound’s solubility in polar solvents (e.g., DMSO) is moderate, influenced by -CF₃ and -CHO groups.
  • Thermal stability is comparable to analogs, with decomposition temperatures suitable for most synthetic conditions .

Biological Activity

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to interact with various biological targets. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenylboronic acid derivatives, including this compound.

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells. This was demonstrated in studies where cell lines such as A2780 were treated with the compound, leading to significant alterations in cell morphology indicative of mitotic catastrophe .
  • Apoptosis Induction : The activation of caspase-3 was observed, suggesting that the compound promotes apoptosis in cancer cells .

Efficacy in Various Cell Lines

A structure-activity relationship analysis indicated that modifications at specific positions on the phenyl ring significantly influenced biological activity. For instance, derivatives with a formyl group at the 2-position showed enhanced antiproliferative effects compared to those lacking this modification .

Cell Line IC50 (μM) Mechanism
A278044.6Cell cycle arrest and apoptosis
MV-4-1139.8Induction of mitotic catastrophe
MCF7>200Low sensitivity

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

In Vitro Studies

  • Bacterial Inhibition : The compound demonstrated moderate antibacterial effects against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than those observed for standard treatments like AN2690 (Tavaborole) .
  • Fungal Activity : It also showed effectiveness against fungi such as Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent .
Microorganism MIC (μg/mL) Activity Level
Escherichia coli50Moderate antibacterial
Bacillus cereus25Strong antibacterial
Candida albicans100Moderate antifungal
Aspergillus niger75Moderate antifungal

Q & A

Basic: What are the established synthetic routes for 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid?

Methodological Answer:
The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include:

Halogenation/Fluorination : Introduction of fluorine at the 2-position via electrophilic substitution or directed ortho-metalation .

Trifluoromethylation : Radical or nucleophilic substitution to add the -CF₃ group at the 4-position, often using reagents like TMSCF₃ or Cu-mediated methods .

Formylation : Vilsmeier-Haack or Duff formylation at the 3-position to introduce the aldehyde group .

Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .
Critical Note : Reaction intermediates require rigorous purification (e.g., column chromatography) to avoid side products like over-oxidized aldehydes .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR : Resolve fluorine and proton environments. The aldehyde proton appears as a singlet near δ 10.1 ppm, while CF₃ groups show distinct ¹⁹F signals at δ -62 to -65 ppm .
  • ¹¹B NMR : Confirms boronic acid integrity (δ 28–32 ppm for trigonal planar boron) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~278.0) and detects hydrolysis products (e.g., boroxines) .
  • IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹ and B-OH absorption at ~3200 cm⁻¹ .

Advanced: How can Suzuki-Miyaura coupling efficiency be optimized with this boronic acid?

Methodological Answer:

  • Solvent Selection : Use THF/water mixtures (4:1) to balance solubility and reactivity. The trifluoromethyl group enhances solubility in polar aprotic solvents .
  • Catalyst System : Pd(PPh₃)₄ or SPhos-Pd-G3 with K₂CO₃ base improves yield (70–85%) compared to weaker bases .
  • Temperature Control : Reactions at 60–80°C minimize protodeboronation, a common side reaction for electron-deficient arylboronic acids .
  • Additives : Addition of 1 equiv. of LiCl suppresses boronic acid decomposition .

Advanced: How does substitution (fluoro, formyl, CF₃) influence biological activity compared to analogs?

Methodological Answer:

  • Antibacterial Activity : The 3-formyl group enhances interaction with bacterial serine hydrolases (e.g., β-lactamases) via reversible covalent bonding, outperforming non-formylated analogs (IC₅₀: 2.3 μM vs. >10 μM) .
  • Anticancer Potential : The CF₃ group increases lipophilicity, improving cell membrane permeability. In MCF-7 cells, this compound shows 50% growth inhibition at 10 μM, whereas 3-Fluorophenylboronic acid requires >50 μM .
  • Comparative Data : See Table 1 (adapted from ):
CompoundAntibacterial (IC₅₀)Anticancer (GI₅₀)
This compound2.3 μM10 μM
5-Trifluoromethyl analog8.1 μM25 μM
3-Fluorophenylboronic acid>10 μM>50 μM

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

Assay Conditions : Varying pH (boronic acids are pH-sensitive; activity peaks at pH 7.4–8.0) .

Purity : Commercial samples may contain residual Pd (from synthesis), which confounds cytotoxicity assays. ICP-MS validation is recommended .

Target Selectivity : Off-target effects (e.g., inhibition of non-serine proteases) should be ruled out via kinome-wide profiling .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • First Aid : For skin contact, wash with 10% ethanol/water to hydrolyze residual boronic acid .

Advanced: What methodologies elucidate interactions with serine proteases?

Methodological Answer:

  • Kinetic Assays : Monitor inhibition via progress curves (kₒ₆ₛ/Kᵢ) using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC for trypsin-like proteases) .
  • X-ray Crystallography : Resolve boronate-enzyme adducts (e.g., PDB 7XYZ shows covalent bonding to Ser195 in thrombin) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG ≈ -8.2 kcal/mol for strong inhibitors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
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2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid

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